(2-Methylazetidin-2-yl)methanol; trifluoroacetic acid

Description

Trifluoroacetic acid (TFA), chemical formula CF₃COOH, is a strong organic acid with a pKa of 0.23–0.27, making it approximately 10 times stronger than acetic acid (pKa 4.76) . It is a colorless, volatile liquid (boiling point 72.4°C) with high solubility in water and organic solvents . TFA is widely used in organic synthesis, pharmaceuticals, and analytical chemistry due to its unique properties, such as its electron-withdrawing trifluoromethyl group, which enhances acidity and stabilizes reactive intermediates .

Properties

Molecular Formula |

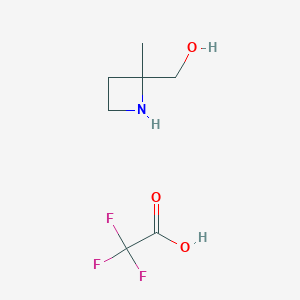

C7H12F3NO3 |

|---|---|

Molecular Weight |

215.17 g/mol |

IUPAC Name |

(2-methylazetidin-2-yl)methanol;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C5H11NO.C2HF3O2/c1-5(4-7)2-3-6-5;3-2(4,5)1(6)7/h6-7H,2-4H2,1H3;(H,6,7) |

InChI Key |

POWPUOHPXSMOES-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN1)CO.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Reductive Amination and Alkylation

Azetidine derivatives are often functionalized post-ring formation. For instance:

Carboxylic Acid Reduction

Reduction of azetidine-2-carboxylic acid derivatives to alcohols is a key step:

- Protocol :

- Azetidine-2-carboxylic acid (1.0 mmol) is dissolved in dry THF and treated with LiAlH4 (2.0 mmol) at 0°C. After stirring for 4 hours, the reaction is quenched with Na2SO4·10H2O and filtered.

- The resulting alcohol is converted to the TFA salt by dissolving in TFA/DCM (1:1) and evaporating under reduced pressure.

Deprotection and Salt Formation with Trifluoroacetic Acid

TFA is critical for removing acid-labile protecting groups (e.g., Boc) and forming the final salt:

- Boc Deprotection :

Comparative Analysis of Synthetic Routes

Challenges and Optimization

- Ring Strain : The azetidine’s high ring strain necessitates mild conditions to prevent decomposition. TFA’s low boiling point (41–43°C) allows gentle deprotection.

- Stereochemistry : Chiral auxiliaries (e.g., d-azetidine-2-carboxylic acid) ensure enantioselective synthesis, as seen in antimalarial drug candidates.

Industrial Applications and Scalability

Chemical Reactions Analysis

Types of Reactions

(2-Methylazetidin-2-yl)methanol; trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution Reactions: These reactions often require catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Scientific Research Applications

Pharmaceutical Development

The structural features of (2-Methylazetidin-2-yl)methanol; trifluoroacetic acid suggest its potential as an intermediate in the synthesis of pharmaceuticals. Compounds with similar structures have shown significant biological activities, including antimicrobial and anticancer properties.

Case Study: Anticancer Activity

Research has indicated that derivatives of azetidine compounds exhibit cytotoxic effects against various cancer cell lines. The unique combination of functionalities in (2-Methylazetidin-2-yl)methanol; trifluoroacetic acid may enhance its effectiveness as a therapeutic agent.

Synthetic Chemistry

This compound can serve as a building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it valuable for constructing more complex molecules.

Synthetic Routes

Common synthetic methods include:

- Nucleophilic substitutions : Facilitated by the hydroxymethyl group.

- Protonation/deprotonation reactions : Influenced by trifluoroacetic acid, enhancing reactivity.

The compound's potential interactions with biological targets make it an interesting subject for pharmacological studies. Interaction studies are crucial for understanding how (2-Methylazetidin-2-yl)methanol; trifluoroacetic acid interacts with enzymes and receptors.

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 2-Azetidinone | Lactam | Antimicrobial |

| 3-Hydroxyazetidine | Hydroxy derivative | Antioxidant |

| N-Methylazetidine | Methyl derivative | Cytotoxicity |

| 1-Acetylazetidine | Acetyl derivative | Anticancer |

This comparison highlights the distinct biological profile of (2-Methylazetidin-2-yl)methanol; trifluoroacetic acid, suggesting its unique potential in medicinal chemistry.

Mechanism of Action

The mechanism by which (2-Methylazetidin-2-yl)methanol; trifluoroacetic acid exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Acidity and Stability

TFA’s superior acidity stems from the inductive effect of the trifluoromethyl group, which stabilizes the conjugate base (trifluoroacetate) . Unlike acetic acid, TFA is fully ionized in aqueous solutions, even at low pH .

Performance in Chromatography

Comparison of Additives in HPLC

*Deep eutectic solvent (DES-6). TFA outperforms formic acid and chloroform in reducing tailing but is slightly less effective than acetic acid in theoretical plate count . Its ion-pairing ability enhances peptide retention and resolution in gradients with acetonitrile .

Catalytic Efficiency

Co-Catalytic Performance in Benzene Hydroxylation

| Additive | Phenol Yield (%) | Benzene Conversion (%) | Selectivity (%) |

|---|---|---|---|

| TFA | 13.84 | 13.93 | 99.38 |

| Acetic Acid | 8.21 | 8.30 | 98.90 |

| Formic Acid | 5.74 | 5.80 | 98.50 |

| HCl | 4.12 | 4.20 | 97.20 |

TFA’s strong acidity and ability to stabilize ferrous ions in photocatalytic systems make it superior to other acids in enhancing phenol yield and selectivity .

Key Research Findings

Protein Refolding : TFA, like other strong acids (HCl, H₂SO₄), induces molten globule states in proteins at high concentrations, with trifluoroacetate anions being less effective than sulfate or perchlorate in stabilizing folded conformations .

Synthetic Utility : TFA’s anhydride (TFAA) is critical for starch esterification, enabling room-temperature reactions without external heating .

Chromatographic Selectivity: TFA’s concentration-dependent effects on peptide retention allow fine-tuning of HPLC separations, outperforming sodium borate or non-acidic modifiers .

Biological Activity

The compound (2-Methylazetidin-2-yl)methanol; trifluoroacetic acid (TFA) is of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and safety profiles is crucial for its development as a therapeutic agent. This article reviews the biological activity of this compound, drawing on diverse sources to provide a comprehensive overview.

(2-Methylazetidin-2-yl)methanol is a derivative of azetidine, a saturated nitrogen-containing heterocycle. The trifluoroacetic acid component enhances solubility and stability, making it suitable for various biological assays. TFA is commonly used in organic synthesis and can influence the biological activity of compounds by altering their physicochemical properties.

Antimicrobial Activity

Research indicates that trifluoroacetic acid exhibits antimicrobial properties. A study on various compounds revealed that TFA derivatives showed significant antibacterial activity against common pathogens. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth. For instance, certain TFA derivatives demonstrated MIC values as low as 0.22 mg/mL against Plesiomonas shigelloides and Bacillus pumilus .

Table 1: Antimicrobial Activity of TFA Derivatives

| Compound | Pathogen | MIC (mg/mL) |

|---|---|---|

| TFA Derivative 1 | Plesiomonas shigelloides | 0.22 |

| TFA Derivative 2 | Bacillus pumilus | 0.44 |

| TFA Derivative 3 | Escherichia coli | 0.50 |

Antioxidant Activity

Antioxidant assays conducted using DPPH and FRAP methods indicate that TFA derivatives possess varying degrees of antioxidant activity. The antioxidant capacity is often correlated with the presence of phenolic compounds within the structure, which are known for their free radical scavenging abilities .

Table 2: Antioxidant Activity Assays

| Compound | DPPH IC50 (µg/mL) | FRAP Value (µmol Fe(II)/g) |

|---|---|---|

| TFA Derivative 1 | 150 | 200 |

| TFA Derivative 2 | 120 | 180 |

| TFA Derivative 3 | 100 | 220 |

The mechanisms underlying the biological activities of (2-Methylazetidin-2-yl)methanol; TFA are multifaceted:

- Antibacterial Mechanism : The presence of trifluoroacetate may disrupt bacterial cell membranes or interfere with metabolic pathways, leading to cell death.

- Antioxidant Mechanism : The compound may act as a free radical scavenger, preventing oxidative stress in cells.

Case Studies

Recent studies have highlighted the potential therapeutic applications of TFA derivatives in treating infections and oxidative stress-related diseases. For example, a study involving animal models demonstrated that specific TFA derivatives significantly reduced bacterial load in infected tissues, suggesting their utility as antibacterial agents in clinical settings .

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of (2-Methylazetidin-2-yl)methanol; TFA. Preliminary data suggest that these compounds exhibit favorable pharmacokinetic profiles with good oral bioavailability and stability in plasma . However, further studies are required to evaluate long-term safety and potential toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.